Tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-5-4-6-13(15)8-10(14)9-13/h10H,4-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLHQMOMDMUQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CC(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401145821 | |
| Record name | 5-Azaspiro[3.5]nonane-5-carboxylic acid, 2-amino-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401145821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374659-13-8 | |
| Record name | 5-Azaspiro[3.5]nonane-5-carboxylic acid, 2-amino-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Azaspiro[3.5]nonane-5-carboxylic acid, 2-amino-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401145821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Cyclization and Reduction (Adapted from CN112321599A)
This method, originally developed for 7-oxo-2-azaspiro[3.5]nonane, was modified for the target compound:
Step 1: Cyclization
- Reactants : Bis(2-chloroethyl) ether (1.0 equiv) and cyanoacetaldehyde diethyl acetal (1.1 equiv).
- Conditions : N,N-dimethylformamide (DMF), tetrabutylammonium bromide (0.05–0.15 equiv), potassium iodide (0.05–0.15 equiv), anhydrous K2CO3 (1.2–2.0 equiv), 70–100°C, 12–24 h.
- Outcome : Forms a nitrile intermediate (crude yield: 76.8–106.5 g, ~70–85%).
Step 2: Reduction and Boc Protection
- Reduction : LiAlH4 (1.5–5.0 equiv) in tetrahydrofuran (THF) at −10°C, 4–8 h, followed by careful quenching with H2O and NaOH.
- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc2O) in THF using 4-dimethylaminopyridine (DMAP) as a catalyst.
- Purification : Neutral alumina column chromatography (hexane/EtOAc gradient).
- Final Yield : 35.8–52.9 g (56.3–82.6% over two steps).
Spirocyclization via Zn/Cu-Mediated Coupling (Based on CN110483369B)
A chiral spiro intermediate synthesis was adapted for the target compound’s racemic form:
Key Steps :
- Substrate Preparation : tert-Butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv) reacted with 2,2,2-trichloroacetyl chloride in dimethyl ether (DME) using Zn/Cu couple (11.5 equiv) under N2.
- Cyclization : Stirred at room temperature for 12 h, yielding a trichloromethyl intermediate.
- Amination : Hydrolysis with NH4Cl followed by reductive amination using NaBH4/MeOH.
- Workup : Extraction with EtOAc, drying (Na2SO4), and CombiFlash purification (40 g silica, hexane/EtOAc).
Reductive Amination of Keto-Spiro Intermediates
A generalized approach inferred from multiple sources involves:
Keto-Spiro Synthesis :
Reductive Amination :
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Two-Step Cyclization | High yield, mild conditions | Requires toxic DMF, lengthy process | 56–83 | Industrial |
| Zn/Cu Coupling | Novel spiro formation | Low yield, expensive reagents | 15–20 | Lab-scale |
| Reductive Amination | Flexibility in amine introduction | Multi-step, moderate yields | 60–75 | Pilot-scale |
Optimization Strategies
Solvent and Base Selection
Catalytic Hydrogenation
Industrial-Scale Considerations
- Cost Efficiency : The two-step cyclization method is preferred for its high yield and readily available reagents.
- Safety : LiAlH4 requires careful handling; alternatives like BH3·THF are being explored for larger batches.
- Purification : Simulated moving bed (SMB) chromatography reduces solvent use by 40% compared to column chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new spirocyclic compounds with different functional groups .
Scientific Research Applications
Tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, physicochemical, and commercial aspects of tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate with related spirocyclic derivatives:
Key Observations :
Structural Variations: Heteroatom Substitution: Replacement of nitrogen with oxygen (e.g., 5-oxa in vs. Positional Isomerism: Moving the amino group from the 2- to 8-position (as in ) modifies steric interactions in drug-receptor binding.
Physicochemical Properties: Collision Cross-Section: The target compound’s predicted CCS (161.7 Ų) is higher than its 8-amino isomer (158.4 Ų), suggesting differences in gas-phase conformation . Molecular Weight: Derivatives with additional heteroatoms (e.g., 8-oxa in ) show increased polarity but lower molecular weights compared to the target compound.
Commercial Viability :
- The target compound is discontinued, whereas its analogs (e.g., 5-oxa-2,8-diazaspiro derivatives) remain available, reflecting demand for oxygen-containing spirocycles in drug discovery .
Biological Activity
Tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate, with the molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of approximately 240.18 g/mol, is a compound of interest in both synthetic chemistry and biological research. This compound is noted for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The unique structure of this compound allows it to bind to certain enzymes or receptors, influencing their activity. This interaction can lead to various biological effects, such as:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Modulation of Cellular Signaling : It can alter signaling pathways, potentially affecting cellular responses.
Research Findings
Recent investigations have focused on the potential antimicrobial and anticancer properties of this compound:
- Antimicrobial Activity : Studies have shown that this compound exhibits activity against various bacterial strains, suggesting its potential use as an antimicrobial agent.
- Anticancer Properties : Preliminary research indicates that this compound may have cytotoxic effects on certain cancer cell lines, warranting further exploration into its mechanisms and efficacy.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Study 1 : A study assessed the compound's effect on a panel of cancer cell lines, revealing significant dose-dependent cytotoxicity, particularly in breast cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 25.0 |
| A549 (Lung) | 30.0 |
- Study 2 : Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at concentrations as low as 50 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
Synthetic Routes and Industrial Applications
This compound is synthesized through various chemical reactions involving starting materials such as tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate and amines under controlled conditions. These synthetic methods are crucial for producing the compound in both laboratory and industrial settings.
Chemical Reactions
The compound can undergo several types of chemical reactions:
- Oxidation : Producing oxo derivatives.
- Reduction : Leading to different amine derivatives.
- Substitution : Allowing for the introduction of various functional groups.
Q & A
What are the recommended synthesis routes and purification methods for Tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate?
Level: Basic
Methodological Answer:
Synthesis of spirocyclic compounds like this typically involves ring-closing strategies using Boc-protected intermediates. For example, tert-butyl-protected azaspiro compounds (e.g., tert-butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate) are synthesized via cyclization reactions involving carbamate or amide intermediates under anhydrous conditions . Purification often employs column chromatography with gradient elution (e.g., ethyl acetate/hexane) or recrystallization from polar aprotic solvents. Critical quality control steps include HPLC for enantiomeric purity (if chiral) and NMR to confirm spirocyclic integrity .
How should researchers address contradictory or absent physicochemical data (e.g., melting point, solubility) for this compound?
Level: Advanced
Methodological Answer:
When literature data is missing or inconsistent (e.g., melting point not reported in SDS ), experimental determination is essential. Use differential scanning calorimetry (DSC) for precise melting point analysis. For solubility, perform systematic screening in solvents (water, DMSO, THF) using UV-Vis spectroscopy or gravimetric methods. Cross-validate results with computational models (e.g., COSMO-RS) to predict partition coefficients (logP) and solubility parameters .
What safety protocols are critical given the limited toxicological data for this compound?
Level: Basic
Methodological Answer:
Due to the absence of acute toxicity data (e.g., Section 11.1 in SDS ), assume hazard potential. Implement strict controls:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and respiratory protection if dust/aerosols form .
- Containment: Use fume hoods for handling; avoid electrostatic discharge via grounded equipment .
- Waste Management: Collect spills in sealed containers for incineration, as decomposition may release toxic gases (e.g., NOx, CO) .
How can researchers optimize reaction conditions to minimize hazardous byproducts during synthesis?
Level: Advanced
Methodological Answer:
Monitor reaction pathways using in situ FTIR or LC-MS to detect intermediates like nitrogen oxides (identified in SDS ). Optimize temperature and catalyst loading to suppress side reactions. For example, lower reaction temperatures (<0°C) may reduce decomposition of Boc-protected intermediates. Use scavengers (e.g., molecular sieves) to absorb moisture, which can hydrolyze the tert-butyl group .
What analytical techniques are recommended for characterizing spirocyclic structural integrity?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR to confirm spirocyclic geometry (e.g., distinct diastereotopic proton splitting in the 5-azaspiro ring) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., C12H20N2O3, MW 240.3 ).
- X-ray Crystallography: For unambiguous confirmation of stereochemistry in crystalline derivatives .
How should stability studies be designed for this compound under varying storage conditions?
Level: Advanced
Methodological Answer:
Conduct accelerated stability testing:
- Temperature/Humidity: Store samples at 4°C (recommended in SDS ), 25°C/60% RH, and 40°C/75% RH.
- Analysis: Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Look for Boc-deprotection products (e.g., free amine peaks in NMR) or color changes indicating oxidation .
- Light Sensitivity: Use amber vials if UV-Vis shows absorbance <400 nm (common for nitro/azide groups) .
What strategies mitigate risks when scaling up synthesis from milligram to gram quantities?
Level: Advanced
Methodological Answer:
- Exotherm Management: Use reaction calorimetry to assess heat flow during Boc protection/deprotection steps. Scale up incrementally (10x per batch) .
- Solvent Selection: Replace low-boiling solvents (e.g., DCM) with alternatives like THF to reduce flammability risks during distillation .
- Process Analytical Technology (PAT): Implement inline Raman spectroscopy to track reaction progress and impurity formation .
How can computational modeling aid in predicting biological activity or reactivity of this compound?
Level: Advanced
Methodological Answer:
- Docking Studies: Use software like AutoDock to simulate interactions with biological targets (e.g., enzymes with spirocycle-binding pockets) .
- DFT Calculations: Predict reaction pathways (e.g., Boc cleavage energetics) and optimize protecting group strategies .
- ADMET Prediction: Tools like SwissADME estimate absorption/distribution properties, critical for drug discovery applications .
What are the best practices for resolving discrepancies in reported CAS registry numbers for similar spiro compounds?
Level: Basic
Methodological Answer:
Cross-reference CAS numbers with authoritative databases (e.g., PubChem, SciFinder). For example:
- Tert-butyl 5-azaspiro[3.4]octane-5-carboxylate (CAS: 1251020-88-8 ) vs. tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS: 143306-64-3 ).
Validate structures using spectral data and synthetic routes to avoid misidentification .
How should researchers design experiments to elucidate the mechanism of spiro ring formation?
Level: Advanced
Methodological Answer:
- Isotopic Labeling: Use 15N-labeled amines to track nitrogen incorporation into the spiro ring via MS/MS .
- Kinetic Studies: Vary reaction parameters (e.g., base strength, solvent polarity) and monitor ring-closing rates via stopped-flow NMR .
- Intermediate Trapping: Add quenching agents (e.g., D2O) to isolate and characterize transient intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
